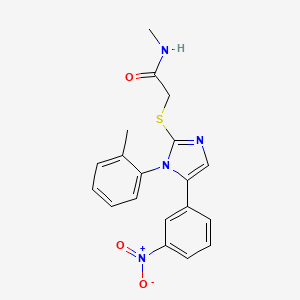
N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a unique chemical compound that bridges the realms of organic chemistry and pharmacology. Structurally, it boasts an imidazole core flanked by a nitrophenyl group and an o-tolyl group. The thioacetamide fragment is crucial, playing a significant role in its biochemical interactions.
Synthetic Routes and Reaction Conditions
Step 1: Synthesis begins with the formation of the imidazole ring, usually through a condensation reaction involving glyoxal, ammonia, and a primary amine.
Step 2: Introduction of the 3-nitrophenyl group through an electrophilic aromatic substitution.
Step 3: Attachment of the o-tolyl group via a Friedel-Crafts alkylation.
Step 4: The final step involves the thioacetamide moiety's incorporation through a thiolation reaction using thioacetic acid.
Industrial Production Methods
Industrially, this compound is produced through automated batch processes, ensuring high yield and purity. The reaction conditions are meticulously controlled, often employing catalysts to enhance reaction rates and selectivity.
Types of Reactions
Oxidation: This compound can undergo oxidation at the sulfur atom, leading to sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amine under mild conditions.
Substitution: The imidazole hydrogen atoms are prone to nucleophilic substitutions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid for the sulfur oxidation.
Reduction: Hydrogen gas with a palladium catalyst for nitro reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation in substitution reactions.
Major Products Formed
Oxidation leads to sulfoxides or sulfones.
Reduction of the nitro group yields a primary amine.
Substitution reactions generally yield derivatives with various functional groups attached to the imidazole ring.
Chemistry:
Used as a reagent in organic synthesis, particularly in constructing more complex molecules.
Biology:
Studied for its potential as a ligand in binding studies due to its imidazole core.
Medicine:
Explored for its pharmacological properties, possibly as an antimicrobial or anticancer agent.
Industry:
Utilized in developing new materials with specific electronic properties due to its unique electronic structure.
Mecanismo De Acción
The biological activity of N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide primarily hinges on its ability to interact with protein targets. The imidazole ring facilitates binding to metal ions within enzymes, potentially inhibiting their activity. The thioacetamide group can also form covalent bonds with certain amino acids, further altering enzyme function.
Comparación Con Compuestos Similares
N-methyl-2-(5-phenyl-1H-imidazol-2-yl)thioacetamide
N-methyl-2-(5-(3-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thioacetamide
Comparison:
The presence of the nitrophenyl group in N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide imparts unique electronic and steric properties, potentially enhancing its reactivity compared to its analogs.
The nitro group may also contribute to its distinct pharmacological profile, offering different biological activities compared to other similar compounds without the nitro substitution.
Propiedades
IUPAC Name |
N-methyl-2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-6-3-4-9-16(13)22-17(11-21-19(22)27-12-18(24)20-2)14-7-5-8-15(10-14)23(25)26/h3-11H,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXHZYFWJPNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-fluorophenyl)-3-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2895908.png)
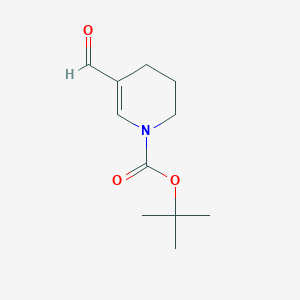
![ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2895910.png)
![2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide](/img/structure/B2895911.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2895913.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2895914.png)
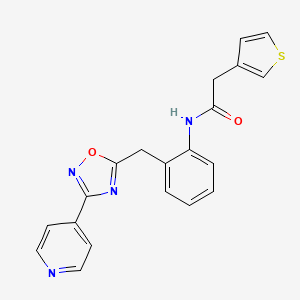
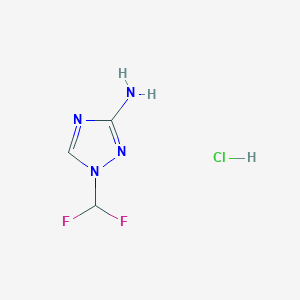
![ethyl 4-(2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate](/img/structure/B2895919.png)
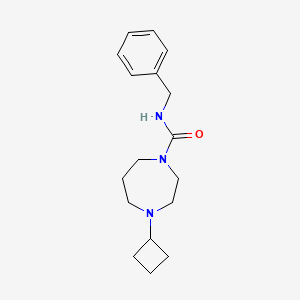
![(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2895924.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2895926.png)
![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2895929.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2895930.png)
